molecular formula C7H4ClN3 B062802 4-Chloropyrido[3,4-d]pyridazine CAS No. 162022-93-7

4-Chloropyrido[3,4-d]pyridazine

Cat. No. B062802
CAS RN: 162022-93-7
M. Wt: 165.58 g/mol
InChI Key: LQRSVUXVKGXYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropyrido[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the pyridazine family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

4-Chloropyrido[3,4-d]pyridazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antiviral, and antibacterial activities. In the field of materials science, it has been used as a precursor for the synthesis of functionalized polymers and as a building block for the construction of organic electronic devices. In addition, it has been studied for its potential applications in the field of agriculture as a pesticide and herbicide.

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,4-d]pyridazine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, it has been shown to inhibit DNA synthesis and induce apoptosis, leading to cell death. In viral infections, it has been shown to inhibit viral replication by interfering with viral DNA synthesis. In bacterial infections, it has been shown to inhibit bacterial growth by interfering with cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its specific application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In viral infections, it has been shown to reduce viral load and improve immune function. In bacterial infections, it has been shown to inhibit bacterial growth and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-Chloropyrido[3,4-d]pyridazine is its diverse biological activities, which make it a promising candidate for various applications. In addition, its relatively simple synthesis method and high yield make it an attractive target for chemical synthesis. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many future directions for the study of 4-Chloropyrido[3,4-d]pyridazine. In medicinal chemistry, further research is needed to optimize its anticancer, antiviral, and antibacterial activities. In materials science, further research is needed to explore its potential applications in the construction of organic electronic devices and functionalized polymers. In agriculture, further research is needed to optimize its use as a pesticide and herbicide. In addition, further research is needed to understand its mechanism of action and potential toxicity, which can inform its future applications.
Conclusion
In conclusion, this compound is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and inform its future applications.

Synthesis Methods

The synthesis of 4-Chloropyrido[3,4-d]pyridazine involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, which is then cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.

properties

CAS RN

162022-93-7

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

4-chloropyrido[3,4-d]pyridazine

InChI

InChI=1S/C7H4ClN3/c8-7-6-4-9-2-1-5(6)3-10-11-7/h1-4H

InChI Key

LQRSVUXVKGXYBM-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C(N=NC=C21)Cl

Canonical SMILES

C1=CN=CC2=C(N=NC=C21)Cl

Other CAS RN

162022-93-7

synonyms

4-CHLOROPYRIDO[3,4-D]PYRIDAZINE

Origin of Product

United States

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